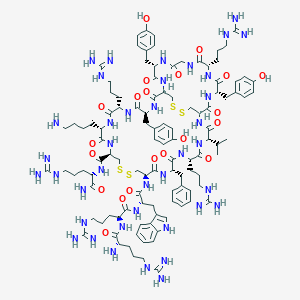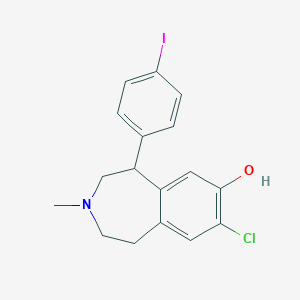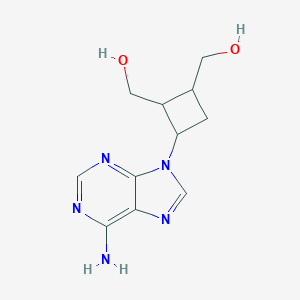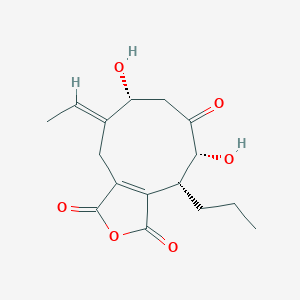
Cornexistin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cornexistin is a natural compound that has gained attention in recent years due to its potential applications in scientific research. It is a secondary metabolite produced by the fungus Fusarium graminearum, which is commonly found in cereal crops such as corn, wheat, and barley. Cornexistin has been found to exhibit various biological activities, including antifungal, antibacterial, and anticancer properties.
Mechanism Of Action
The mechanism of action of cornexistin is not fully understood. However, it is believed that cornexistin exerts its biological activities by interfering with the cell membrane and cell wall of the microorganisms. It has been found to disrupt the membrane potential of the cells, leading to the leakage of intracellular components. Cornexistin has also been found to inhibit the synthesis of ergosterol, which is an important component of the fungal cell membrane.
Biochemical And Physiological Effects
Cornexistin has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including chitinase and β-glucosidase. Cornexistin has also been found to induce the production of reactive oxygen species (ROS) in cells, leading to oxidative stress. It has been suggested that the induction of oxidative stress may be responsible for the anticancer properties of cornexistin.
Advantages And Limitations For Lab Experiments
Cornexistin has several advantages for lab experiments. It is a natural compound that can be easily synthesized using biological methods. Cornexistin is also relatively stable and can be stored for long periods without losing its biological activity. However, cornexistin has some limitations for lab experiments. It is a complex molecule that can be difficult to purify and isolate. Cornexistin also has low solubility in water, which can limit its use in some experiments.
Future Directions
There are several future directions for the study of cornexistin. One area of research is the development of new methods for the synthesis and purification of cornexistin. Another area of research is the investigation of the mechanism of action of cornexistin. It is important to understand how cornexistin exerts its biological activities so that it can be used more effectively in scientific research. Future research could also focus on the development of new applications for cornexistin, such as its use as an antifungal or antibacterial agent in agriculture.
Conclusion:
Cornexistin is a natural compound that has potential applications in scientific research. It has been found to exhibit various biological activities, including antifungal, antibacterial, and anticancer properties. Cornexistin can be synthesized using chemical or biological methods, and it has several advantages for lab experiments. However, cornexistin also has some limitations, such as its low solubility in water. Future research could focus on the development of new methods for the synthesis and purification of cornexistin, as well as the investigation of its mechanism of action and new applications for scientific research.
Synthesis Methods
Cornexistin can be synthesized using chemical or biological methods. The chemical synthesis involves the use of various reagents and solvents, which can be expensive and time-consuming. On the other hand, the biological synthesis involves the use of microorganisms such as bacteria, fungi, and yeast, which can produce cornexistin in large quantities. The biological synthesis is considered to be more eco-friendly and cost-effective than the chemical synthesis.
Scientific Research Applications
Cornexistin has been extensively studied for its potential applications in scientific research. It has been found to exhibit various biological activities, including antifungal, antibacterial, and anticancer properties. Cornexistin has been shown to inhibit the growth of various fungi and bacteria, including Candida albicans, Aspergillus niger, and Staphylococcus aureus. It has also been found to exhibit anticancer properties by inducing apoptosis in cancer cells.
properties
CAS RN |
123068-35-9 |
|---|---|
Product Name |
Cornexistin |
Molecular Formula |
C16H20O6 |
Molecular Weight |
308.33 g/mol |
IUPAC Name |
(4R,5R,8R,9E)-9-ethylidene-5,8-dihydroxy-4-propyl-5,7,8,10-tetrahydro-4H-cyclonona[c]furan-1,3,6-trione |
InChI |
InChI=1S/C16H20O6/c1-3-5-9-13-10(15(20)22-16(13)21)6-8(4-2)11(17)7-12(18)14(9)19/h4,9,11,14,17,19H,3,5-7H2,1-2H3/b8-4+/t9-,11-,14-/m1/s1 |
InChI Key |
ILMHTGUGRLGMCR-UJCPQBBRSA-N |
Isomeric SMILES |
CCC[C@H]1[C@H](C(=O)C[C@H](/C(=C/C)/CC2=C1C(=O)OC2=O)O)O |
SMILES |
CCCC1C(C(=O)CC(C(=CC)CC2=C1C(=O)OC2=O)O)O |
Canonical SMILES |
CCCC1C(C(=O)CC(C(=CC)CC2=C1C(=O)OC2=O)O)O |
synonyms |
cornexistin |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1S,3R,6S,7S,8R,11S,12S,16R)-7,12,16-Trimethyl-15-[(1S)-1-[(2S)-5-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypentacyclo[9.7.0.01,3.03,8.012,16]octadecane-7-carboxylic acid](/img/structure/B220376.png)
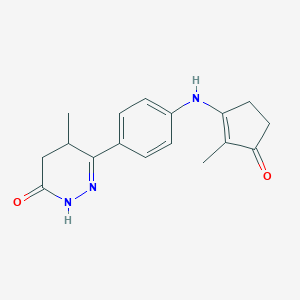
![21,24,28-Triacetyloxy-7-methoxy-19,26-dioxo-3-oxa-16-azaheptacyclo[15.12.0.02,4.02,8.04,15.018,27.020,25]nonacosa-1(29),6,17,20,22,24,27-heptaen-9,13-diyne-6-carboxylic acid](/img/structure/B220431.png)
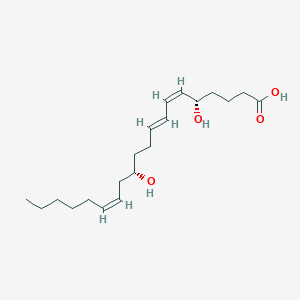
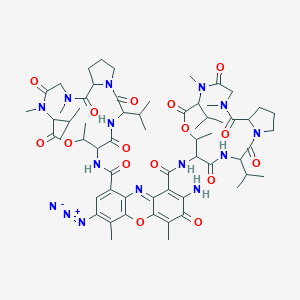
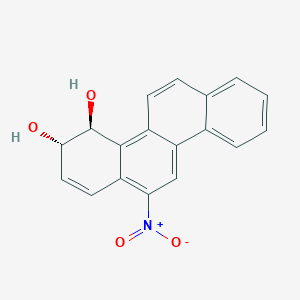
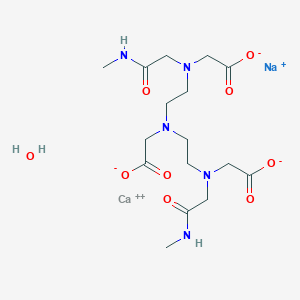
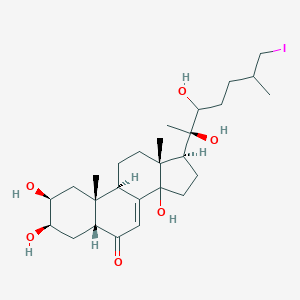
![4,5-Dihydroxy-2,6,13-trimethyl-8-oxatricyclo[4.4.3.01,5]tridecane-9,12-dione](/img/structure/B220495.png)
